Bistratamide E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

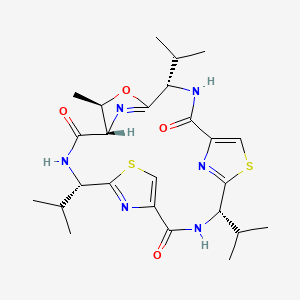

Bistratamide E is a homodetic cyclic peptide that consists of L-threonine and L-valine as the amino acid residues cyclised via amide bonds. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line. It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.

Aplicaciones Científicas De Investigación

Cytotoxicity Against Cancer Cells

Bistratamide E has demonstrated notable cytotoxic effects against various human tumor cell lines. In a study evaluating its activity, this compound exhibited a GI50 (growth inhibition) value in the micromolar range against several cancer types, including:

| Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 18 |

| HT-29 (Colon) | 16.0 |

| A-549 (Lung) | 9.1 |

| PSN1 (Pancreas) | 9.8 |

These results indicate that this compound is particularly effective against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which this compound exerts its cytotoxic effects involves interactions with cellular targets that disrupt essential biological processes. Although specific pathways remain under investigation, studies have indicated that cyclic peptides like this compound may interfere with topoisomerase enzymes, which are crucial for DNA replication and repair . However, initial assays showed no inhibition of Topoisomerase 1 at concentrations up to 100 µM, indicating that further research is needed to elucidate its precise mechanism .

Metal Ion Chelation

Chelating Properties

This compound and its analogs have been studied for their ability to chelate metal ions. Metal ion binding is crucial for various biological processes and can influence the bioavailability of essential nutrients in marine environments. Research has shown that this compound can bind to metal ions such as zinc(II), which may play a role in its biological activity and efficacy against cancer cells .

The chelation studies suggest that these cyclic peptides could be utilized in therapeutic applications where metal ion interactions are relevant, such as in the treatment of diseases linked to metal dysregulation .

Synthesis and Structural Insights

Total Synthesis

The total synthesis of this compound has been achieved through innovative synthetic routes that involve biomimetic approaches. The synthesis process typically includes the formation of thiazole substructures from cysteine-containing peptides, followed by macrocyclization using coupling agents such as PyBOP and DMAP. The overall yield for the synthesis of this compound was reported at approximately 19% .

Structural Characterization

The structural elucidation of this compound has been conducted using advanced techniques such as NMR spectroscopy and mass spectrometry. These methods have confirmed its cyclic hexapeptide structure and provided insights into the absolute configuration of its amino acid residues . Understanding the structure-activity relationship is vital for optimizing its therapeutic potential.

Case Studies

Several studies have explored the applications of this compound in clinical settings:

-

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of colon cancer cells, providing a foundation for further preclinical studies aimed at evaluating its efficacy in vivo. -

Case Study 2: Metal Ion Interaction

Research focusing on the interaction between this compound and zinc(II) revealed that this compound could stabilize zinc ions, suggesting potential applications in therapies targeting metal-related pathologies.

Propiedades

Fórmula molecular |

C25H34N6O4S2 |

|---|---|

Peso molecular |

546.7 g/mol |

Nombre IUPAC |

(4S,7R,8S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione |

InChI |

InChI=1S/C25H34N6O4S2/c1-10(2)16-23-31-19(13(7)35-23)22(34)30-18(12(5)6)25-27-15(9-37-25)21(33)29-17(11(3)4)24-26-14(8-36-24)20(32)28-16/h8-13,16-19H,1-7H3,(H,28,32)(H,29,33)(H,30,34)/t13-,16+,17+,18+,19+/m1/s1 |

Clave InChI |

USFFWHGVKNECEY-RUZYHRDJSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

SMILES isomérico |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |

SMILES canónico |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

Sinónimos |

bistratamide E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.